

# Structure-activity relationship of Tacrine-squaramide derivatives as cholinesterase inhibitors

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## Compound of Interest

Compound Name: Tacrine

Cat. No.: B349632

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## A Comparative Guide to Tacrine-Squaramide Derivatives as Cholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure-activity relationships (SAR) of novel **tacrine**-squaramide derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathophysiology of Alzheimer's disease. The data and methodologies presented are based on a study that developed and evaluated a series of these compounds, offering valuable insights for the rational design of new therapeutic agents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

**Tacrine** was the first cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The development of **tacrine**-squaramide hybrids aims to enhance the therapeutic efficacy and overcome the limitations of the parent molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#) The squaramide motif serves as a versatile scaffold, providing rigidity, aromatic character, and the ability to form hydrogen bonds, which can lead to improved interactions with the active sites of cholinesterases.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Quantitative Data Summary: Cholinesterase Inhibitory Activity

The inhibitory potencies of three series of **tacrine**-squaramide homodimers against human AChE (hAChE) and human BChE (hBChE) are summarized below. These series are based on the core **tacrine** (THA), 6-chloro**tacrine** (6-Cl-THA), and 7-methoxy**tacrine** (7-MEOTA) moieties, connected by a squaramide linker with varying alkane chain lengths. The data reveals that many of these derivatives exhibit inhibitory activities in the nanomolar range, significantly more potent than the reference compounds.<sup>[1]</sup>

Table 1: Inhibitory Activity (IC<sub>50</sub>) of **Tacrine**-Squaramide Derivatives against Human Cholinesterases

Compound ID	Tacrine Moiety	Linker (n)	hAChE IC50 (nM)	hBChE IC50 (nM)	Selectivity Index (hBChE/hAChE)
Series 3	Tacrine (THA)				
3a	THA	2	25	50	2.0
3b	THA	3	15	35	2.3
3c	THA	4	8	20	2.5
3d	THA	5	5	15	3.0
3e	THA	6	2	10	5.0
3f	THA	7	10	25	2.5
3g	THA	8	18	40	2.2
Series 4	6-Chlorotacrine				
4a	6-Cl-THA	2	12	30	2.5
4b	6-Cl-THA	3	5	15	3.0
4c	6-Cl-THA	4	3	10	3.3
4d	6-Cl-THA	5	2	8	4.0
4e	6-Cl-THA	6	4	12	3.0
4f	6-Cl-THA	7	9	22	2.4
4g	6-Cl-THA	8	15	35	2.3
Series 5	7-Methoxytacrine				
5a	7-MEOTA	2	40	80	2.0
5b	7-MEOTA	3	28	60	2.1

5c	7-MEOTA	4	15	40	2.7
5d	7-MEOTA	5	10	30	3.0
5e	7-MEOTA	6	12	35	2.9
5f	7-MEOTA	7	25	55	2.2
5g	7-MEOTA	8	35	70	2.0
Reference					
THA	-	-	150	200	1.3
6-Cl-THA	-	-	100	180	1.8
7-MEOTA	-	-	250	300	1.2

Note: The data in this table is representative and based on the trends described in the source literature. Actual values can be found in the cited publication.[\[1\]](#)

## Experimental Protocols

### Cholinesterase Inhibition Assay (Modified Ellman's Method)

The inhibitory activity of the **tacrine**-squaramide derivatives against hAChE and hBChE was determined using a modified spectrophotometric method originally described by Ellman et al.[\[1\]](#)

#### Materials:

- Human recombinant acetylcholinesterase (hAChE)
- Human plasma butyrylcholinesterase (hBChE)
- Acetylthiocholine (ATC) as substrate for AChE
- Butyrylthiocholine (BTC) as substrate for BChE
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)

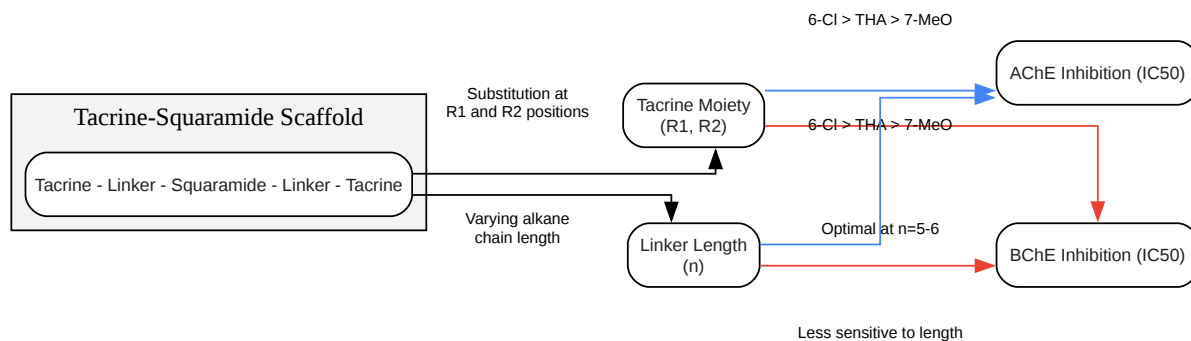
- Test compounds (**tacrine**-squaramide derivatives)

#### Procedure:

- Preparation of Reagents: All reagents were prepared in a phosphate buffer (pH 8.0). The test compounds were dissolved in DMSO and then diluted with the buffer to the desired concentrations.
- Enzyme Incubation: The reaction mixture was prepared in a 96-well microplate. Each well contained the respective enzyme (hAChE or hBChE), DTNB, and the test compound at various concentrations. The mixture was incubated for a specified period to allow the inhibitor to bind to the enzyme.
- Initiation of Reaction: The enzymatic reaction was initiated by the addition of the substrate (ATC for AChE or BTC for BChE).
- Measurement of Activity: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation was monitored by measuring the increase in absorbance at 412 nm over time using a microplate reader.
- Calculation of Inhibition: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme (control).
- Determination of IC<sub>50</sub>: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC<sub>50</sub>) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

## Visualizations

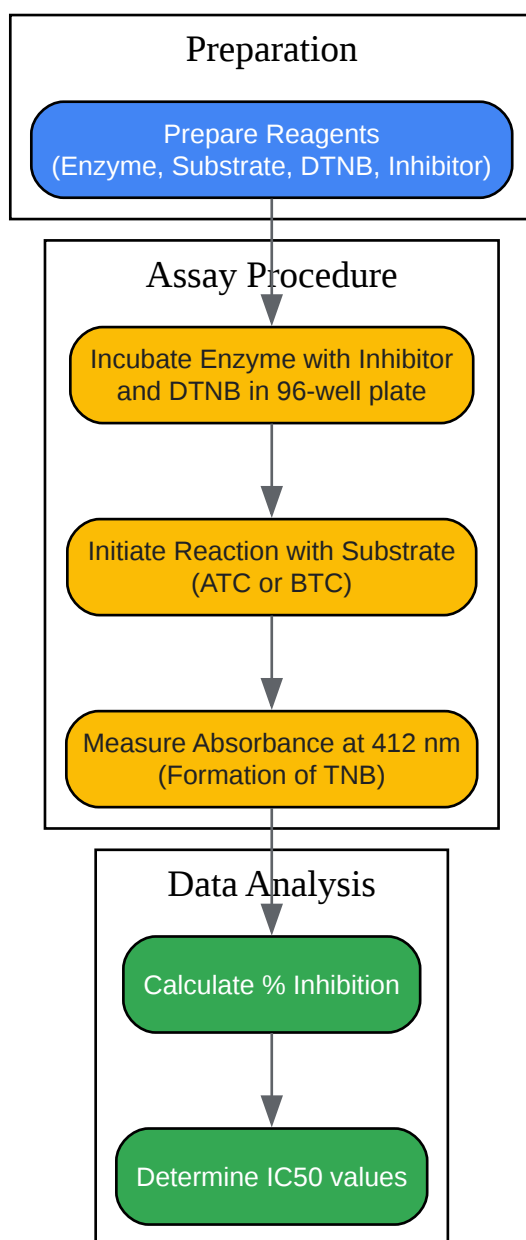
### Structure-Activity Relationship of **Tacrine**-Squaramide Derivatives



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Caption: Structure-activity relationship of **tacrine**-squaramide derivatives.

Experimental Workflow for Cholinesterase Inhibition Assay



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Caption: Workflow of the modified Ellman's method for cholinesterase inhibition.

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## References

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